![molecular formula C19H13Cl3N2O2S B2582274 [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 339278-59-0](/img/structure/B2582274.png)

[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

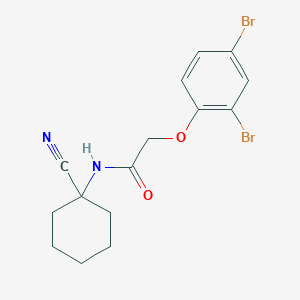

2-(2,4-Dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate, also known as DPCM, is a novel synthetic compound that has been investigated for its potential applications in the field of scientific research. DPCM is an organosulfur compound that is structurally similar to other compounds in the sulfanylpyridin-3-ylmethyl family. It has been studied for its potential use in various scientific research applications, including biochemical and physiological effects, as well as for its advantages and limitations for laboratory experiments.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, closely related to the specified compound, have been evaluated for their environmental impact, particularly on aquatic environments. The study by Krijgsheld and Gen (1986) assesses the consequences of chlorophenol contamination, including 2,4-dichlorophenol, highlighting moderate toxic effects on mammalian and aquatic life with varying persistence depending on environmental conditions. This research suggests a nuanced understanding of the ecological footprint of chlorinated compounds and their derivatives K. Krijgsheld & A. D. Gen, 1986.

Wastewater Treatment and Pollution Reduction

In the context of wastewater treatment, Goodwin et al. (2018) explore methods for reclaiming wastewater produced by industries, including the pesticide sector, which frequently involves toxic pollutants like chlorophenols. Their research identifies biological processes and granular activated carbon as effective means for removing these contaminants, underscoring the importance of advanced treatment methods in mitigating environmental pollution L. Goodwin, I. Carra, P. Campo, & A. Soares, 2018.

Microbial Degradation and Environmental Remediation

Magnoli et al. (2020) provide insights into the biodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide bearing structural similarities to the compound . Their review emphasizes the role of microorganisms in degrading such compounds, highlighting the potential for bioremediation strategies to address pollution from chlorophenols and related chemicals Karen Magnoli, C. Carranza, M. Aluffi, C. Magnoli, & C. Barberis, 2020.

Trends in Herbicide Research and Environmental Safety

Zuanazzi et al. (2020) perform a scientometric review on the toxicity of the 2,4-D herbicide, contributing to a broader understanding of the environmental and health implications of such compounds. This work suggests a shifting focus towards understanding the ecological and human health impacts of widely used herbicides, including those structurally related to the specified chemical Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020.

properties

IUPAC Name |

[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2O2S/c20-13-3-6-15(7-4-13)24-19(25)26-11-12-2-1-9-23-18(12)27-17-8-5-14(21)10-16(17)22/h1-10H,11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUBPUNTSJYSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)COC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N''-(2-chlorobenzyl)-N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]oxamide](/img/structure/B2582192.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2582195.png)

![3-((3-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2582197.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2582201.png)

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfone](/img/structure/B2582202.png)

![N-(2-chlorobenzyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2582204.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582205.png)

![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582206.png)

![Spiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2582208.png)

![N-(3,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582211.png)

![N-(1-methoxypropan-2-yl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2582214.png)